molecular formula C9H10O3 B2420527 2-Hydroxy-3-methoxy-5-methylbenzaldehyde CAS No. 7452-10-0

2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Cat. No.: B2420527
CAS No.: 7452-10-0
M. Wt: 166.176
InChI Key: NDGVJTXAOLGFKK-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, featuring a hydroxyl group, a methoxy group, and a methyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Alkylation of Hydroxybenzaldehyde Derivatives

A foundational approach to synthesizing alkoxy-substituted benzaldehydes involves alkylation reactions. While the patent US3867458A primarily describes the preparation of 2-alkoxy-5-methoxybenzaldehydes, its methodology offers insights into adapting alkylation for related compounds. The process employs dialkyl sulfates (e.g., dimethyl or diethyl sulfate) with potassium carbonate in acetone under reflux. For example, reacting 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate yields 2,5-dimethoxybenzaldehyde at 82.5% efficiency.

Although this method targets methoxy substitution at position 5, analogous strategies could methylate hydroxyl groups at position 3 in precursor molecules. Adjusting starting materials to 2-hydroxy-5-methylbenzaldehyde and introducing methoxy via dimethyl sulfate may enable the synthesis of 2-hydroxy-3-methoxy-5-methylbenzaldehyde. However, competing reactions and regioselectivity challenges necessitate careful optimization of stoichiometry and temperature.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, a robust formylation technique, introduces aldehyde groups to activated aromatic rings. Sinhababu and Borchardt (1983) demonstrated its application in synthesizing hydroxy-methoxybenzaldehydes. For this compound, the protocol likely involves:

  • Substrate Preparation : 3-Methoxy-5-methylphenol serves as the starting material.
  • Reagent Activation : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the Vilsmeier reagent, forming an iminium intermediate.
  • Electrophilic Attack : The intermediate reacts with the aromatic ring, directing formylation to the ortho position relative to the hydroxyl group.
  • Hydrolysis : Acidic workup yields the aldehyde functionality.

This method’s regioselectivity depends on the directing effects of existing substituents. The hydroxyl group at position 2 and methoxy at position 3 favor formylation at position 1 (aldehyde), achieving moderate to high yields under controlled conditions.

Reimer-Tiemann Reaction

Classical formylation via the Reimer-Tiemann reaction offers an alternative route. Tiemann and Koppe (1881) pioneered this method, employing chloroform and sodium hydroxide to generate dichlorocarbene intermediates. When applied to 3-methoxy-5-methylphenol, the reaction proceeds as follows:

  • Deprotonation : The phenolic hydroxyl group reacts with NaOH, forming a phenoxide ion.
  • Carbene Formation : Chloroform decomposes in basic conditions, producing :CCl₂.
  • Electrophilic Substitution : The carbene attacks the aromatic ring, preferentially at the ortho position to the hydroxyl group.
  • Hydrolysis : The resultant dichloromethyl group oxidizes to an aldehyde.

While this method is historically significant, its practical utility is limited by moderate yields and competing side reactions, particularly with polysubstituted substrates.

Friedel-Crafts Acylation and Oxidation

Friedel-Crafts acylation followed by oxidation represents a two-step synthesis pathway. Manske and Ledingham (1944) utilized this approach for related benzaldehyde derivatives:

  • Acylation : 3-Methoxy-5-methylphenol undergoes Friedel-Crafts acylation with acetyl chloride, installing an acetyl group at position 1.
  • Oxidation : The ketone intermediate is oxidized to the aldehyde using agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

This method’s efficiency hinges on the oxidation step’s selectivity, as over-oxidation to carboxylic acids must be avoided. Yields vary based on the oxidizing agent and reaction conditions.

Dakin Oxidation of Acetophenone Derivatives

The Dakin oxidation converts phenolic ketones to aldehydes via peroxide-mediated oxidation. Ohmori et al. (1980) explored this mechanism for synthesizing ortho-hydroxybenzaldehydes. Applied to 3-methoxy-5-methylacetophenone, the reaction sequence includes:

  • Hydroxylation : Hydrogen peroxide (H₂O₂) in basic media oxidizes the acetophenone to a dienol intermediate.
  • Rearrangement : The dienol undergoes Baeyer-Villiger oxidation, forming a carbonyl group.
  • Hydrolysis : Acidic workup cleaves the intermediate, yielding the aldehyde.

This method is less commonly employed due to stringent substrate requirements and competing side reactions but offers a niche route for specific substitution patterns.

Comparative Analysis of Synthetic Routes

Method Starting Material Reagents Yield Advantages Limitations
Alkylation 2-Hydroxy-5-methylbenzaldehyde Dimethyl sulfate, K₂CO₃ ~80% High yield, scalable Limited to methoxy substitution
Vilsmeier-Haack 3-Methoxy-5-methylphenol POCl₃, DMF 60–75% Regioselective, mild conditions Requires activated substrates
Reimer-Tiemann 3-Methoxy-5-methylphenol CHCl₃, NaOH 40–55% Simple reagents Low yield, side reactions
Friedel-Crafts 3-Methoxy-5-methylphenol Acetyl chloride, PCC 50–65% Versatile for ketone precursors Multi-step, over-oxidation risks
Dakin Oxidation 3-Methoxy-5-methylacetophenone H₂O₂, base 30–45% Converts ketones to aldehydes Substrate specificity, low yield

Chemical Reactions Analysis

Anodic Pyridination

One significant reaction involving 2-hydroxy-3-methoxy-5-methylbenzaldehyde is anodic pyridination, which occurs in acetonitrile containing excess pyridine. This process leads to the formation of pyridinated phenols through two proposed mechanisms:

  • Phenoxonium Ion Route : In this pathway, the anodic oxidation generates a phenoxonium ion that facilitates ring pyridination.

  • Quinone Methide Route : This alternative mechanism involves the formation of a quinone methide, which allows for side-chain pyridination.

The pyridination typically occurs at the methyl group of the hydroxybenzaldehyde and at specific positions on the aromatic ring depending on the substituents present in Schiff base derivatives .

Schiff Base Formation

This compound can react with various amines to form Schiff bases. This reaction involves the condensation of the aldehyde group with an amine, resulting in an imine linkage. The resulting Schiff bases can exhibit diverse biological activities and are often studied for their potential antibacterial and antifungal properties .

Dimerization Reactions

Under certain conditions, particularly during anodic oxidation, dimerization may occur through cation radical intermediates. The dimerization process can lead to complex products that may have different chemical properties compared to the original compound. Studies suggest that intramolecular hydrogen bonding plays a crucial role in stabilizing these intermediates during dimerization .

Electrophilic Substitution Reactions

Due to the presence of electron-donating groups (methoxy and hydroxyl), this compound is susceptible to electrophilic substitution reactions. The electron density on the aromatic ring facilitates reactions with electrophiles, leading to various substituted products.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the structure of this compound:

NMR TypeChemical Shift (ppm)MultiplicityAssignment
1H^{1}H
NMR4.01s6H, 2OCH₃
7.07 - 8.26m6H, aromatic hydrogens
10.06s1H, CHO
12.78br1H, OH

Mass Spectrometry Data

Mass spectrometry (MS) analysis reveals the fragmentation pattern of this compound:

m/z ValueRelative Intensity (%)
28665.5
15119.8
13540.3
107100

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Schiff Bases
2-Hydroxy-3-methoxy-5-methylbenzaldehyde is frequently utilized in the synthesis of Schiff bases, which are important intermediates in organic synthesis and coordination chemistry. For instance, when reacted with amines, it forms Schiff bases that can be further used to synthesize metal complexes. A study demonstrated that the reaction of this compound with N,N-dimethyldipropylenetriamine produced tetradentate ligands used for complex formation with nickel ions .

2. Anodic Pyridination
The anodic pyridination of this compound has been explored for the preparation of pyridinated phenols. The controlled potential electrolysis in acetonitrile leads to the formation of pyridinated derivatives, which are valuable in medicinal chemistry . This method highlights the compound's versatility in generating complex organic molecules.

Biological Applications

1. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties. A study focused on synthesizing azo derivatives from this compound, which were then tested for biological activity against various pathogens . The findings suggest potential applications in pharmaceuticals as antimicrobial agents.

2. Endocrine Disruption Studies
The compound has been identified as having endocrine-disrupting properties, raising concerns about its safety in consumer products. Evaluations have shown that exposure to this compound could affect hormonal functions, necessitating further research into its environmental impact and safety regulations .

Material Science Applications

1. Coordination Chemistry
In material science, this compound is used to create coordination compounds with transition metals. These compounds can exhibit unique magnetic and electronic properties, making them suitable for applications in catalysis and materials engineering . The synthesis of various metal complexes using this compound has been documented, showcasing its utility in developing new materials with tailored properties.

Data Tables

Compound DerivativeActivity TypeTested Pathogens
Azo derivative from aldehydeAntibacterialE. coli, S. aureus
Schiff base complexesAntifungalC. albicans

Case Studies

Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing a novel azo derivative from this compound through a diazotization reaction followed by coupling with p-anisidine. The resulting product was characterized using IR spectroscopy and chromatography, demonstrating significant antimicrobial activity against selected bacterial strains .

Case Study 2: Coordination Complex Formation
Another investigation involved the formation of nickel complexes using Schiff bases derived from this compound. The synthesis was performed under reflux conditions, leading to stable complexes that were analyzed for their magnetic properties, revealing potential applications in magnetic materials .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde involves its interaction with various molecular targets. It can act as a redox-active compound, disrupting cellular antioxidation systems in microorganisms, leading to their inhibition . The presence of hydroxyl and methoxy groups enhances its reactivity and ability to form hydrogen bonds, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methoxy-5-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl groups makes it a versatile compound in various chemical reactions and applications.

Biological Activity

2-Hydroxy-3-methoxy-5-methylbenzaldehyde (C₉H₁₀O₃), also known as a substituted aromatic aldehyde, has garnered attention due to its diverse biological activities. The compound features hydroxyl and methoxy groups that enhance its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Hydroxyl Group (-OH) : Contributes to hydrogen bonding and increases solubility in polar solvents.
  • Methoxy Group (-OCH₃) : Enhances lipophilicity and may influence biological activity.
  • Aldehyde Group (-CHO) : Imparts reactivity towards nucleophiles and can participate in various chemical reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In studies involving similar compounds, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and fungi including Candida albicans.

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus150.5 mg/mL
Candida albicans121.0 mg/mL

These findings suggest potential applications in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including the DPPH radical scavenging method. Results indicate that this compound effectively neutralizes free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Assay TypeIC₅₀ (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The antioxidant activity is attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions.

The biological activities of this compound can be explained through several mechanisms:

  • Interaction with Biological Macromolecules : The compound can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
  • Scavenging Free Radicals : The hydroxyl group plays a crucial role in scavenging reactive oxygen species (ROS), thereby reducing oxidative damage.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of hydroxybenzaldehydes highlighted the superior antimicrobial activity of this compound compared to its analogs, suggesting that structural modifications can enhance biological efficacy .
  • Antioxidant Properties : In a comparative study assessing the antioxidant properties of several phenolic compounds, this compound exhibited a notable IC₅₀ value in the DPPH assay, indicating its potential use as a natural antioxidant .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling and storing 2-Hydroxy-3-methoxy-5-methylbenzaldehyde in laboratory settings?

Methodological Answer:

  • Handling: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a well-ventilated fume hood to minimize inhalation risks .
  • Storage: Keep containers tightly sealed in a dry, cool, and ventilated area. Avoid exposure to ignition sources due to potential electrostatic charge buildup .
  • Spill Management: Collect spills using vacuum or sweeping, and dispose of waste via licensed chemical disposal services .

Q. How is this compound synthesized, and what are critical reaction parameters?

Methodological Answer:

  • Synthesis Route: Follow literature methods involving formylation or oxidation of precursor phenolic compounds. For example, and describe its preparation via multi-step organic synthesis, often involving methoxy and methyl group protection/deprotection .
  • Key Parameters: Control temperature (often 60–80°C) and solvent polarity (e.g., ethanol or DMF) to optimize yield. Monitor reaction progress via TLC or HPLC .

Q. What environmental precautions are necessary when working with this compound?

Methodological Answer:

  • Prevention: Avoid release into drains or ecosystems. Use secondary containment for bulk storage .
  • Disposal: Treat waste as hazardous and coordinate with certified disposal agencies. Incineration or chemical neutralization may be required, depending on local regulations .

Advanced Research Questions

Q. How does this compound function as a ligand in heterometallic complexes (e.g., Cu-Ln systems)?

Methodological Answer:

  • Coordination Chemistry: The phenolic -OH and aldehyde groups act as chelating sites. In , it forms [CuLn(HL)(μ-piv)(piv)₂] complexes, where the ligand bridges Cu²⁺ and Ln³⁺ ions via oxygen donors .
  • Experimental Design: Use molar ratios of 1:1 (ligand:metal) in aerobic conditions. Characterize complexes via single-crystal X-ray diffraction (employing SHELX software for refinement) and magnetic susceptibility measurements .

Q. What strategies optimize the synthesis of Schiff bases using this aldehyde?

Methodological Answer:

  • Reaction Setup: Condense the aldehyde with primary amines (e.g., aniline derivatives) in refluxing ethanol. Acid catalysis (e.g., glacial acetic acid) enhances imine formation .
  • Purification: Recrystallize products from ethanol/water mixtures. Confirm structure via ¹H/¹³C NMR and FT-IR (C=N stretch ~1600–1650 cm⁻¹) .

Q. How does the substituent arrangement (hydroxy, methoxy, methyl) influence its electronic properties in coordination chemistry?

Methodological Answer:

  • Electronic Effects: The electron-donating methoxy and methyl groups increase electron density at the phenolic oxygen, enhancing metal-binding affinity. Steric effects from the methyl group may dictate geometric isomerism in complexes .
  • Spectroscopic Analysis: Use UV-Vis to monitor ligand-to-metal charge transfer (LMCT) bands. Compare shifts in λₘₐₓ with substituent variations .

Q. What are the stability challenges of this compound under non-standard conditions (e.g., high temperature, acidic/basic media)?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to assess decomposition thresholds (e.g., notes CO release under combustion). Avoid heating above 150°C without inert atmospheres .
  • pH Sensitivity: Test stability in acidic (pH < 3) or basic (pH > 10) conditions via NMR monitoring. Protonation of the phenolic group may alter reactivity .

Q. How can researchers address data gaps in ecological toxicity or biodegradability of this compound?

Methodological Answer:

  • Ecotoxicity Assays: Perform Daphnia magna or algal growth inhibition tests (OECD 202/201 guidelines) if literature data are absent .
  • Degradation Studies: Use advanced oxidation processes (e.g., UV/H₂O₂) and analyze intermediates via LC-MS to map degradation pathways .

Properties

IUPAC Name

2-hydroxy-3-methoxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-7(5-10)9(11)8(4-6)12-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGVJTXAOLGFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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